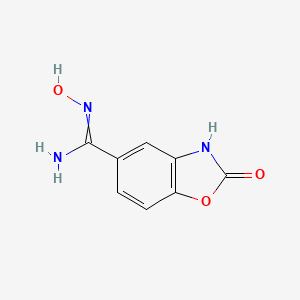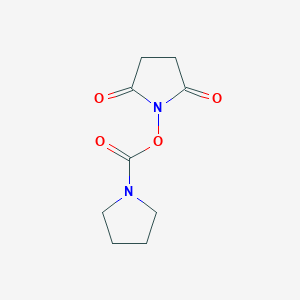
Methyl 4-(8-phenyloct-1-yn-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(8-phenyloct-1-yn-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate ester functional group attached to a phenyl-substituted octyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(8-phenyloct-1-yn-1-yl)benzoate typically involves the reaction of 4-(8-phenyloct-1-yn-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
4-(8-phenyloct-1-yn-1-yl)benzoic acid+methanolsulfuric acidMethyl 4-(8-phenyloct-1-yn-1-yl)benzoate+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(8-phenyloct-1-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and benzoate groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(8-phenyloct-1-yn-1-yl)benzoic acid.
Reduction: Formation of 4-(8-phenyloct-1-yn-1-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Methyl 4-(8-phenyloct-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(8-phenyloct-1-yn-1-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate
- Methyl 4-(phenylethynyl)benzoate
- Methyl benzoate
Uniqueness
Methyl 4-(8-phenyloct-1-yn-1-yl)benzoate is unique due to its extended alkyne chain and phenyl substitution, which confer distinct chemical and physical properties. These features differentiate it from other benzoate derivatives and make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C22H24O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 4-(8-phenyloct-1-ynyl)benzoate |
InChI |
InChI=1S/C22H24O2/c1-24-22(23)21-17-15-20(16-18-21)14-8-5-3-2-4-7-11-19-12-9-6-10-13-19/h6,9-10,12-13,15-18H,2-5,7,11H2,1H3 |
InChI Key |
IOOWSLRITYUPKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




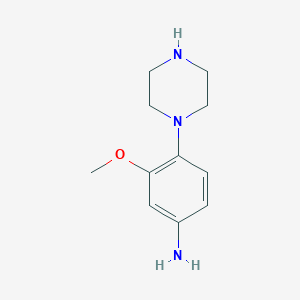
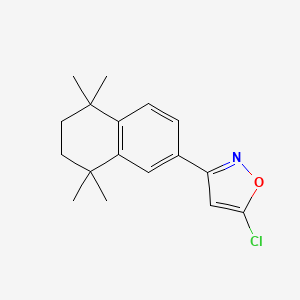
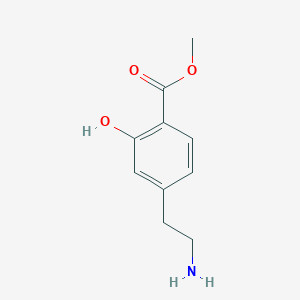
![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
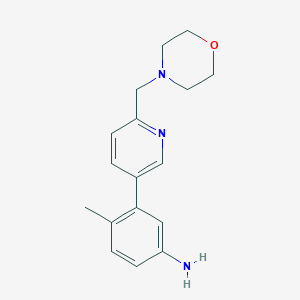
![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)
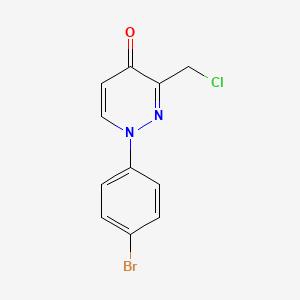
![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)
